molecular formula C22H21N3O4 B14934151 propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate

propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate

Cat. No.: B14934151
M. Wt: 391.4 g/mol
InChI Key: XOOWDLGMCUPXGR-UHFFFAOYSA-N
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Description

Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone core, which is a six-membered ring containing two adjacent nitrogen atoms and a keto group, linked to a benzoate ester and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the condensation of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Acylation Reaction: The pyridazinone intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetyl group.

    Esterification: The final step involves the esterification of the acylated pyridazinone with isopropanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds such as pyridazinone itself and its various substituted derivatives share a similar core structure and exhibit diverse biological activities.

    Benzamide Derivatives: These compounds have a benzamide moiety and are known for their therapeutic potential in various diseases.

    Phenylpyridazine Derivatives: These compounds contain a phenyl group attached to a pyridazine ring and are studied for their pharmacological properties.

Uniqueness

Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

propan-2-yl 4-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C22H21N3O4/c1-15(2)29-22(28)17-8-10-18(11-9-17)23-20(26)14-25-21(27)13-12-19(24-25)16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,23,26)

InChI Key

XOOWDLGMCUPXGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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